molecular formula C5H7BrF2O B2727603 2-(2-Bromoethoxy)-1,1-difluorocyclopropane CAS No. 1955523-91-7

2-(2-Bromoethoxy)-1,1-difluorocyclopropane

Cat. No.: B2727603
CAS No.: 1955523-91-7
M. Wt: 201.011
InChI Key: KOGZKWGYNINJSI-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,1-difluorocyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with a bromoethoxy group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,1-difluoroethylene with a bromoethanol derivative under basic conditions. The reaction proceeds via the formation of a cyclopropane ring through a nucleophilic substitution mechanism.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)-1,1-difluorocyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, leading to the formation of different substituted cyclopropane derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromoethoxy group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

2-(2-Bromoethoxy)-1,1-difluorocyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane involves its interaction with specific molecular targets. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify biological molecules such as proteins and nucleic acids. The difluorocyclopropane moiety can interact with hydrophobic regions of target molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromoethoxy)propane
  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran
  • 1-Bromo-2-(2-bromoethoxy)ethane

Uniqueness

2-(2-Bromoethoxy)-1,1-difluorocyclopropane is unique due to the presence of both a bromoethoxy group and a difluorocyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The difluorocyclopropane ring, in particular, provides enhanced stability and lipophilicity, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

2-(2-bromoethoxy)-1,1-difluorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2O/c6-1-2-9-4-3-5(4,7)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGZKWGYNINJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955523-91-7
Record name 2-(2-bromoethoxy)-1,1-difluorocyclopropane
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